The compound falls within the category of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry for their potential therapeutic applications.
The synthesis of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol typically involves several key steps:
The molecular structure of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol can be described as follows:
This structural configuration contributes to its biological activity, particularly its ability to interact with various biological targets.
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol undergoes several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies (often room temperature) |
Reduction | Sodium borohydride, lithium aluminum hydride | Typically under inert atmosphere |
Substitution | Halogens, alkylating agents | Varies based on substrate |
The mechanism of action for 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol primarily involves its interaction with specific enzymes and receptors within biological systems:
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines by disrupting normal cellular functions through these mechanisms .
The physical and chemical properties of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol include:
Property | Value |
---|---|
Molecular Weight | 242.23 g/mol |
Melting Point | Specific data not available; varies by synthesis method |
Solubility | Soluble in methanol |
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol has multiple scientific applications:
The design of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol (CAS 74037-32-4; C₁₂H₁₀N₄O₂; MW 242.23) incorporates strategic bioisosteric replacements of natural kinase inhibitors like indirubin. Indirubin’s bis-heterocyclic core inhibits cyclin-dependent kinases (CDKs) but suffers from poor solubility and metabolic instability. This novel pyrazolo-pyridine scaffold replaces indirubin’s fused indole system with a planar pyrazolo[4,3-c]pyridine core, retaining essential hydrogen-bonding capacity while improving metabolic stability. Key modifications include:
Table 1: Bioisosteric Mapping Between Indirubin and Target Compound
Pharmacophore Feature | Indirubin | 3-Amino-2-phenyl-pyrazolo-pyridine | Functional Impact |
---|---|---|---|
H-bond Donor 1 | Lactam N-H | C3-Amino group | Kinase hinge recognition |
H-bond Donor 2 | Ketone carbonyl | C4/C6 Diol system | Solubility enhancement |
Hydrophobic Domain | Planar bis-indole | Phenyl at C2 position | ATP-pocket occlusion |
The scaffold’s hydrogen-bonding topology is engineered for optimal interaction with conserved residues in CDK2 hinge regions. Computational analyses reveal that the C3-amino group and C6-hydroxyl form bidentate hydrogen bonds with Leu83 – a critical residue in CDK2’s ATP-binding site [6] [7]. This mimics interactions observed with known inhibitors like roscovitine, where purine N1 and N6 amino groups anchor the scaffold. Key alignment features include:
Scaffold simplification from complex precursors follows lead optimization principles to enhance drug-likeness. By eliminating redundant rings and chiral centers, the design achieves:
Table 2: Physicochemical Properties vs. Reference Compounds
Property | Target Compound | Roscovitine | Glycosylated Analogues |
---|---|---|---|
Molecular Weight | 242.23 | 354.42 | 420–480 |
H-bond Donors | 4 | 3 | 6–8 |
Rotatable Bonds | 2 | 6 | 10–14 |
Synthetic Steps | 3–4 | 8 | 7+ |
Predicted Solubility | −4.2 (LogS) | −3.9 | −5.8 to −6.4 |
Molecular docking simulations (PDB: 1HCL) confirm high-affinity binding at ATP sites of CDK2/cyclin A2. Key findings include:
Table 3: Docking Results Against Kinase Targets
Kinase | Glide Score (kcal/mol) | H-bond Interactions | Key Residues | Predicted IC₅₀ (μM) |
---|---|---|---|---|
CDK2/Cyclin A2 | −10.3 | 2 with Leu83, 1 with Asp145 | Leu83, Asp145, Lys89 | 0.061 ± 0.003 |
CDK1/Cyclin B | −8.2 | 1 with Leu135 | Leu135, Val64 | 1.4 ± 0.2 |
CDK4/Cyclin D1 | −7.5 | 1 with Val96 | Val96, Asn145 | >5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: